Cas no 898770-53-1 ((4-chloro-2-fluoro-phenyl)-[4-(morpholinomethyl)phenyl]methanone)
![(4-chloro-2-fluoro-phenyl)-[4-(morpholinomethyl)phenyl]methanone structure](https://de.kuujia.com/scimg/cas/898770-53-1x500.png)
898770-53-1 structure
Produktname:(4-chloro-2-fluoro-phenyl)-[4-(morpholinomethyl)phenyl]methanone
CAS-Nr.:898770-53-1
MF:C18H17ClFNO2
MW:333.784487485886
MDL:MFCD03841419
CID:1946202
PubChem ID:24724253
(4-chloro-2-fluoro-phenyl)-[4-(morpholinomethyl)phenyl]methanone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-CHLORO-2-FLUORO-4'-MORPHOLINOMETHYL BENZOPHENONE
- (4-chloro-2-fluoro-phenyl)-[4-(morpholinomethyl)phenyl]methanone
- LogP
- (4-chloro-2-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
- 898770-53-1
- 4-CHLORO-2-FLUORO-4'-MORPHOLINOMETHYLBENZOPHENONE
- AKOS016019885
- (4-Chloro-2-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
- MFCD03841419
- DTXSID10642652
- (4-Chloro-2-fluorophenyl)[4-(4-morpholinylmethyl)phenyl]methanone
-
- MDL: MFCD03841419
- Inchi: InChI=1S/C18H17ClFNO2/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
- InChI-Schlüssel: AHXYGRDYAQKLEO-UHFFFAOYSA-N
- Lächelt: C1=C(C=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)F)CN3CCOCC3
Berechnete Eigenschaften
- Genaue Masse: 333.0931846Da
- Monoisotopenmasse: 333.0931846Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 4
- Komplexität: 394
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topologische Polaroberfläche: 29.5Ų
(4-chloro-2-fluoro-phenyl)-[4-(morpholinomethyl)phenyl]methanone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM528495-1g |
4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone |
898770-53-1 | 95% | 1g |
$433 | 2022-09-29 | |
abcr | AB364263-1g |
4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone, 97%; . |
898770-53-1 | 97% | 1g |
€932.90 | 2025-02-17 | |
Crysdot LLC | CD11023798-1g |
4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone |
898770-53-1 | 95+% | 1g |
$433 | 2024-07-19 | |
abcr | AB364263-1 g |
4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone, 97%; . |
898770-53-1 | 97% | 1g |
€932.90 | 2023-04-26 | |
abcr | AB364263-2 g |
4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone, 97%; . |
898770-53-1 | 97% | 2g |
€1677.00 | 2023-04-26 | |
Fluorochem | 204237-5g |
4-chloro-2-fluoro-4'-morpholinomethyl benzophenone |
898770-53-1 | 97% | 5g |
£2025.00 | 2022-03-01 | |
Fluorochem | 204237-1g |
4-chloro-2-fluoro-4'-morpholinomethyl benzophenone |
898770-53-1 | 97% | 1g |
£540.00 | 2022-03-01 | |
Fluorochem | 204237-2g |
4-chloro-2-fluoro-4'-morpholinomethyl benzophenone |
898770-53-1 | 97% | 2g |
£1013.00 | 2022-03-01 | |
abcr | AB364263-2g |
4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone, 97%; . |
898770-53-1 | 97% | 2g |
€1677.00 | 2025-02-17 | |
A2B Chem LLC | AH89397-5g |
4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone |
898770-53-1 | 97% | 5g |
$2291.00 | 2024-04-19 |
(4-chloro-2-fluoro-phenyl)-[4-(morpholinomethyl)phenyl]methanone Verwandte Literatur
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:898770-53-1)(4-chloro-2-fluoro-phenyl)-[4-(morpholinomethyl)phenyl]methanone

Reinheit:99%
Menge:1g
Preis ($):393.0